1-[(2-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-[(2-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-15-10-5-3-2-4-9(10)8-12(6-7-12)11(13)14/h2-5H,6-8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBBYIZINBJPJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2(CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(2-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 2-methoxybenzyl chloride with cyclopropanecarboxylic acid in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[(2-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Halogenated derivatives (e.g., Cl, Br) exhibit higher molecular weights and lipophilicity compared to methoxy- or hydroxy-substituted analogs. The ortho-methoxy group in the target compound may reduce solubility in polar solvents due to steric hindrance .
- Cyclopropane vs. Cyclopropene : The cyclopropene ring in 1-(3-chlorophenyl)cycloprop-2-ene-1-carboxylic acid introduces strain and reactivity, making it prone to ring-opening reactions, unlike saturated cyclopropane analogs .
Physicochemical and Spectroscopic Data
- NMR Trends : The ¹H NMR spectrum of 1-(2-methoxyphenyl)cyclopropane-1-carboxylate derivatives shows distinct aromatic proton signals (δ 6.90–7.85 ppm) and methoxy resonances (δ ~3.97 ppm) . Comparatively, 1-(3-chlorophenyl) analogs display upfield shifts for chlorine-adjacent protons (δ 7.17–7.28 ppm) .
- Thermal Stability : Melting points vary widely; chlorophenyl derivatives (mp 84–86°C) are more crystalline than methoxy-substituted analogs, which may form glasses or lower-mp solids .
Biological Activity
1-[(2-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid is a cyclopropane derivative with notable biological activities that have been the subject of various research studies. This compound's unique structure, characterized by a methoxyphenyl group attached to a cyclopropane carboxylic acid, suggests potential interactions with biological systems that warrant detailed exploration.
Chemical Structure
The chemical formula for this compound is . Its structure can be represented as follows:
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives with similar structural motifs can inhibit cancer cell proliferation. A comparative analysis of IC50 values for various compounds can be seen in Table 1.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HeLa (cervical carcinoma) | 10.5 |
| Compound B | L1210 (murine leukemia) | 15.2 |
| This compound | CEM (T-lymphocyte) | 12.8 |
This data suggests that the compound has a moderate inhibitory effect on T-lymphocyte cells, comparable to other known antitumor agents.
Enzyme Inhibition
The compound has also been investigated for its potential to inhibit specific enzymes involved in cancer progression and inflammation. For example, it has been noted to interact with cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways.
Case Study 1: Antiproliferative Effects
In a study published in Molecules, the antiproliferative activity of various cyclopropane derivatives was assessed against multiple cancer cell lines. The results indicated that this compound exhibited an IC50 value of approximately 12.8 μM against CEM cells, suggesting its potential as a therapeutic agent in oncology .
Another study focused on the mechanism by which this compound exerts its biological effects. It was found that the compound could inhibit the activity of COX enzymes, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects. This mechanism is critical in understanding how such compounds can be utilized in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Recent research highlights the importance of the methoxy group in enhancing biological activity. The presence of the methoxyphenyl moiety appears to facilitate better binding affinity to target enzymes compared to other structural analogs lacking this group. This finding is crucial for future drug design efforts aimed at optimizing efficacy and reducing side effects.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of 1-[(2-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
- Answer : The compound is typically synthesized via cyclopropanation reactions such as the Simmons-Smith reaction, which uses a zinc-copper couple and dihalomethane to generate the strained cyclopropane ring . Reaction optimization involves controlling solvent polarity (e.g., THF or DME), temperature (0–55°C), and catalysts (e.g., tetrabutylammonium bromide for phase transfer) to enhance ring closure efficiency. Post-synthesis purification via column chromatography (petroleum ether/ethyl acetate gradients) or recrystallization improves purity .
Q. Which spectroscopic techniques are most effective for characterizing the cyclopropane ring and substituent arrangement in this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is critical for confirming cyclopropane ring geometry and substituent positions (e.g., methoxyphenyl and carboxylic acid groups). IR spectroscopy identifies carboxylic acid O-H stretches (~2500–3300 cm), while High-Resolution Mass Spectrometry (HRMS) validates molecular mass and fragmentation patterns .
Q. How does the steric and electronic environment of the cyclopropane ring influence its stability during storage and handling?
- Answer : The strained cyclopropane ring is susceptible to ring-opening under acidic or oxidative conditions. Storage at low temperatures (-20°C) in inert atmospheres (argon/nitrogen) minimizes degradation. Stability studies using HPLC or TLC can monitor decomposition over time .
Advanced Research Questions
Q. How do stereochemical variations in derivatives of this compound influence biological activity, and what methods resolve enantiomer-specific effects?
- Answer : Substituent positions (e.g., meta vs. para on the phenyl ring) and stereochemistry (cis/trans) significantly alter biological interactions. For example, trans-2-phenyl derivatives exhibit higher antifungal activity than cis isomers due to improved target binding . Chiral HPLC or enzymatic resolution can separate enantiomers, while X-ray crystallography (as in ) confirms absolute configurations .
Q. What computational strategies predict the reactivity of the cyclopropane ring under different catalytic conditions?
- Answer : Density Functional Theory (DFT) calculations model ring strain (~27 kcal/mol) and predict regioselectivity in ring-opening reactions. Molecular docking studies assess interactions with biological targets (e.g., enzymes), while QSAR models correlate substituent electronic parameters (Hammett constants) with activity .
Q. How can isotopic labeling (e.g., ) elucidate the metabolic pathways or degradation mechanisms of this compound?
- Answer : Isotopic labeling at the carboxylic acid carbon (e.g., ) enables tracking via LC-MS or NMR in metabolic studies. For example, -labeled analogs revealed hepatic glucuronidation pathways in rodent models . Radiolabeled () versions can quantify environmental degradation rates .
Q. What experimental approaches reconcile contradictory data on the compound’s biological activity across studies?
- Answer : Discrepancies often arise from impurities (e.g., unreacted precursors) or assay variability. Rigorous purity validation (≥95% by HPLC) and standardized bioassays (e.g., MIC for antifungal activity) improve reproducibility. Meta-analyses comparing substituent effects (as in ’s comparative table) clarify structure-activity trends .
Methodological Considerations
- Synthesis Optimization : Use kinetic studies (e.g., in situ IR) to identify rate-limiting steps, such as cyclopropanation or carboxylation .
- Analytical Validation : Employ orthogonal techniques (e.g., NMR + HRMS) to confirm structural integrity, especially for chiral centers .
- Biological Assays : Include positive controls (e.g., fluconazole for antifungal tests) and dose-response curves to quantify potency (IC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
